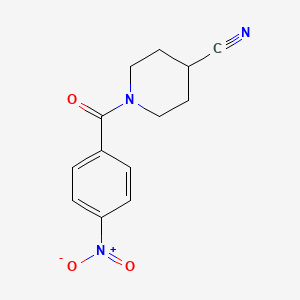

1-(4-Nitrobenzoyl)piperidine-4-carbonitrile

Descripción

1-(4-Nitrobenzoyl)piperidine-4-carbonitrile is a nitrile-containing piperidine derivative featuring a 4-nitrobenzoyl substituent at the 1-position of the piperidine ring. The nitro group enhances electrophilicity, enabling further functionalization, while the carbonitrile contributes to hydrogen-bonding interactions in biological systems .

Propiedades

IUPAC Name |

1-(4-nitrobenzoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-10-5-7-15(8-6-10)13(17)11-1-3-12(4-2-11)16(18)19/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQARGKOFZTDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile typically involves the reaction of piperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Nitro Group Reduction

The 4-nitrobenzoyl group can undergo catalytic hydrogenation to yield the corresponding amine:

Conditions :

-

Hydrogen gas (1–3 atm)

-

Palladium on carbon (5–10% Pd) in ethanol or methanol

Product : 1-(4-Aminobenzoyl)piperidine-4-carbonitrile. This intermediate is valuable for further derivatization (e.g., diazotization or amide formation).

Nitrile Group Reduction

The carbonitrile group can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid:

Conditions :

-

Reduction : Lithium aluminum hydride (LiAlH₄) in dry THF or ether .

-

Hydrolysis : Concentrated HCl or H₂SO₄ under reflux (100–120°C).

Product :

-

1-(4-Nitrobenzoyl)piperidine-4-methylamine (for reduction)

-

1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid (for hydrolysis)

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution at the meta position (relative to the nitro group).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMSO, 80–100°C, 12–24 h | 1-(4-(Amino)benzoyl)piperidine-4-carbonitrile | Moderate | |

| Thiols (e.g., NaSH) | DMF, 60°C, 6 h | 1-(4-(Mercapto)benzoyl)piperidine-4-carbonitrile | Low |

Note : NAS reactions typically require elevated temperatures and polar aprotic solvents.

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring can participate in alkylation or acylation reactions.

Acylation of the Piperidine Nitrogen

Reagents :

Product :

Alkylation

Reagents :

Product :

Carbonitrile Group Reactivity

The nitrile group serves as a versatile handle for further transformations:

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential as analgesics and anti-inflammatory agents. The nitrobenzoyl group enhances the compound's biological activity, making it a valuable scaffold in drug discovery.

Case Study: Analgesic Development

Research has indicated that derivatives of 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile exhibit significant analgesic properties. For instance, a study demonstrated that certain analogs effectively reduced pain in animal models, suggesting their potential for developing new pain management therapies.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its structure allows chemists to create derivatives with diverse biological activities.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile | Piperidine core with nitrobenzoyl substitution | Intermediate for various bioactive compounds |

| 1-(4-Methoxybenzoyl)piperidine-4-carbonitrile | Similar structure with methoxy substitution | Enhanced anti-inflammatory activity |

Material Science

The compound is also applied in material science , particularly in formulating polymers and coatings. It enhances properties such as durability and resistance to environmental factors, making it suitable for protective coatings and composite materials.

Case Study: Polymer Coatings

Research on polymer formulations incorporating 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile has shown improved mechanical properties and thermal stability. These enhancements are crucial for applications in automotive and aerospace industries.

Research in Chemical Biology

This compound acts as a useful probe in studying biological systems. It helps researchers understand enzyme interactions and mechanisms, particularly in the context of drug-target interactions.

Case Study: Enzyme Interaction Studies

A study utilized 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile to investigate its inhibition effects on specific enzymes involved in metabolic pathways. The results indicated a promising inhibitory profile, suggesting its potential role in developing enzyme inhibitors for therapeutic use.

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying other substances. Its unique chemical structure allows it to serve as a standard reference material in quality control processes.

Application Example: Quality Control

Laboratories utilize 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile in chromatographic methods to ensure the purity of pharmaceutical products. Its presence aids in validating analytical methods due to its well-characterized properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-(4-nitrobenzoyl)piperidine-4-carbonitrile with key analogues, emphasizing structural variations, physicochemical properties, and applications:

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrobenzoyl group in the target compound contrasts with the 4-trifluoromethylphenyl group in and the 2-aminophenyl group in . Nitro groups increase electrophilicity and metabolic stability, whereas trifluoromethyl groups enhance lipophilicity and bioavailability .

- Carbonitrile vs. Carboxylic Acid : Replacing the carbonitrile with a carboxylic acid (as in ) alters solubility (carboxylic acids are more polar) and binding interactions (e.g., salt-bridge formation in enzymes).

Research Findings and Trends

- Reactivity : The nitro group in 1-(4-nitrobenzoyl)piperidine-4-carbonitrile facilitates reduction to amines or participation in nucleophilic aromatic substitution, enabling diversification .

- ADMET Profiles : Carbonitriles generally exhibit moderate metabolic stability but may require prodrug strategies to enhance bioavailability compared to carboxylic acids .

Actividad Biológica

1-(4-Nitrobenzoyl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a piperidine ring substituted with a nitrobenzoyl group and a carbonitrile moiety, contributing to its diverse biological activities.

Synthesis

1-(4-Nitrobenzoyl)piperidine-4-carbonitrile can be synthesized through various methods, including:

- Ugi Reaction : A multicomponent reaction involving piperidine derivatives, isocyanides, and nitrobenzoyl compounds.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional techniques .

Antimicrobial Properties

Research indicates that 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties .

Anticancer Activity

The compound has been evaluated for its anticancer potential against several human tumor cell lines. Notable findings include:

- Cell Line Testing : It showed promising results against renal cancer cell lines with IC50 values lower than those of established drugs like sunitinib.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Neuroprotective Effects

1-(4-Nitrobenzoyl)piperidine-4-carbonitrile has also been investigated for neuroprotective properties. Studies suggest it may inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases .

The biological activity of 1-(4-Nitrobenzoyl)piperidine-4-carbonitrile can be explained through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It interacts with cellular receptors that regulate apoptosis and inflammation pathways, leading to therapeutic effects in cancer and neuroprotection .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated MIC values between 3.12 - 12.5 μg/mL against Staphylococcus aureus. |

| Cancer Cell Line Evaluation | Showed significant growth inhibition in renal cancer cells with IC50 values better than sunitinib. |

| Neuroprotection Research | Indicated potential for reducing oxidative stress in neuronal models. |

Q & A

Q. Mitigation Strategies :

- Monitor reactions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Optimize stoichiometry (e.g., 2 equivalents of KCN ensures complete substitution) .

- Avoid prolonged exposure to moisture by using anhydrous solvents and inert atmospheres.

How can researchers resolve discrepancies in spectroscopic data when analyzing this compound?

Advanced Research Question

Discrepancies may arise from:

- Solvent effects : NMR chemical shifts vary with solvent polarity. For example, DMSO-d vs. CDCl.

- Tautomerism : Piperidine ring conformers or nitro group resonance can split signals.

Q. Methodological Solutions :

- Record NMR spectra at controlled temperatures (e.g., 25°C) to minimize dynamic effects.

- Compare experimental data with computational predictions (e.g., PubChem’s InChI-derived spectra) .

- Validate purity via elemental analysis or X-ray crystallography.

What safety protocols are essential when handling 1-(4-nitrobenzoyl)piperidine-4-carbonitrile in laboratory settings?

Basic Research Question

Critical precautions include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Respiratory protection : Use P95 respirators if airborne particles are generated .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic vapors (e.g., HCN from nitrile degradation).

- Waste disposal : Neutralize cyanide-containing waste with bleach or hydrogen peroxide before disposal .

What strategies are recommended for designing analogs of this compound to explore structure-activity relationships (SAR)?

Advanced Research Question

- Nitro group modifications : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to alter electronic properties .

- Piperidine ring substitutions : Introduce alkyl or aryl groups at the 4-position to modulate steric effects (e.g., 4-phenyl derivatives) .

- Cyanide replacement : Substitute the nitrile with a carboxylate or amide group to study bioisosterism.

Q. Methodology :

- Use computational tools (e.g., molecular docking) to predict binding affinities.

- Validate analogs via in vitro assays (e.g., enzyme inhibition) and compare with parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.